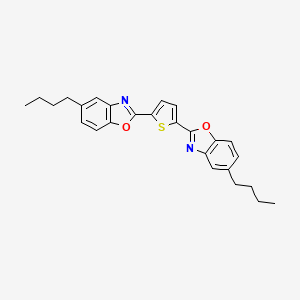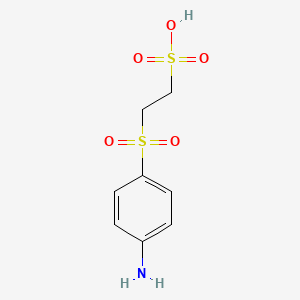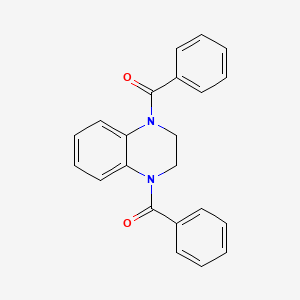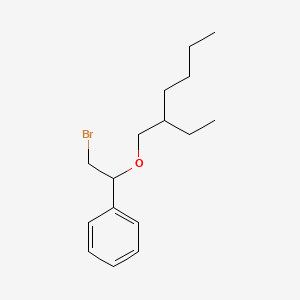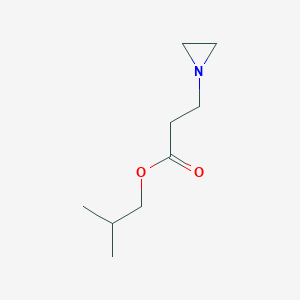
2-Methylpropyl 3-(aziridin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(aziridin-1-yl)propanoate typically involves the reaction of 3-(aziridin-1-yl)propanoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to facilitate ring-opening.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: 2-Methylpropyl 3-(aziridin-1-yl)propanol.
Substitution: Various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl 3-(aziridin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its anticancer properties due to the reactivity of the aziridine ring.
Industry: Utilized in the production of polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
2-(aziridin-1-yl)ethanol: Used in the synthesis of polyamines and other nitrogen-containing compounds.
3-(aziridin-1-yl)butan-1-amine: Explored for its applications in medicinal chemistry.
Uniqueness
2-Methylpropyl 3-(aziridin-1-yl)propanoate stands out due to its unique combination of an aziridine ring and an ester group, which imparts distinct reactivity and versatility in synthetic applications. Its potential use in various fields, including medicine and industry, highlights its significance .
Propriétés
Numéro CAS |
22480-25-7 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-methylpropyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)7-12-9(11)3-4-10-5-6-10/h8H,3-7H2,1-2H3 |
Clé InChI |
URXZXOSYVVBVTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


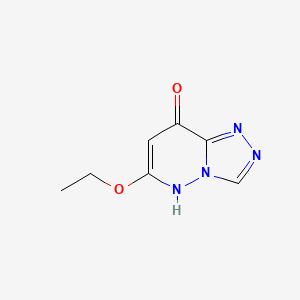
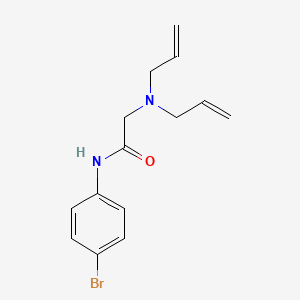
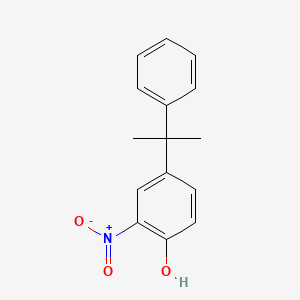
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
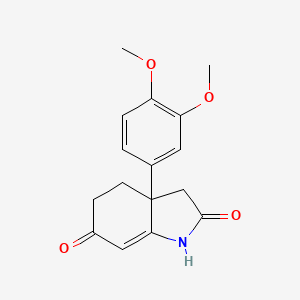
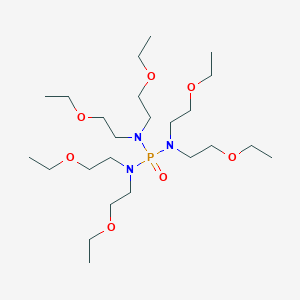
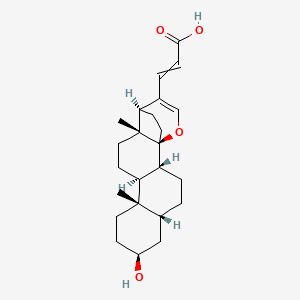
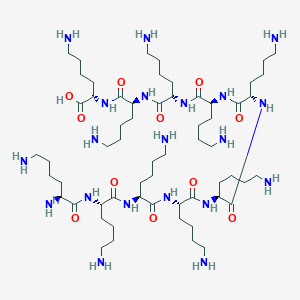
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

